2-(1-methyl-1H-indazol-3-yl)propan-2-amine is a chemical compound belonging to the indazole class. Its structure features a propan-2-amine moiety attached to a methyl-substituted indazole ring. The compound's molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways.
The chemical reactivity of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine can be characterized by its ability to undergo several types of reactions:
These reactions are significant for synthesizing analogs and derivatives that may exhibit varied biological activities.
2-(1-methyl-1H-indazol-3-yl)propan-2-amine has been studied for its biological activities, particularly as a potential therapeutic agent. It may exhibit:
The specific biological mechanisms and efficacy of this compound require further investigation through preclinical and clinical studies.
The synthesis of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine can be achieved through various methods:
The applications of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine span several fields:
Studies on the interactions of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine with biological targets are essential for understanding its pharmacological profile:
These studies are crucial for determining the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 2-(1-methyl-1H-indazol-3-yl)propan-2-amine, each exhibiting unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Methylindazole | Methyl group at position 5 | Potentially lower toxicity than other derivatives |
Indazoles with alkyl substituents | Variations in alkyl chain length | Altered pharmacokinetics and bioavailability |
Indazole-based kinase inhibitors | Specific modifications at various positions | Targeted action against specific kinases |
These comparisons highlight how modifications to the indazole structure can lead to diverse biological activities and therapeutic applications.
The synthesis of indazole scaffolds traditionally relies on cyclization reactions, with the Cadogan reaction serving as a cornerstone for constructing the indazole core. For example, 2-phenyl-2H-indazole derivatives are synthesized via the reaction of 2-nitrobenzaldehyde with substituted anilines, followed by reduction and cyclization using triethyl phosphite under reflux conditions. This method yields moderate-to-high purity indazole precursors, which can subsequently undergo N-methylation to introduce the 1-methyl substituent.
The tertiary amine group in 2-(1-methyl-1H-indazol-3-yl)propan-2-amine is typically introduced via nucleophilic substitution or reductive amination. A two-step approach involves:
Key challenges in traditional pathways include controlling regioselectivity during N-methylation and minimizing byproducts from over-alkylation. For instance, competing reactions at the N1 and N2 positions of indazole necessitate precise stoichiometric control.
Mechanochemical methods have emerged as sustainable alternatives to solvent-intensive protocols. Ball milling, in particular, enables efficient N-alkylation of indazoles by eliminating the need for volatile organic solvents. A notable application involves the synthesis of PdO~2~ nanoparticles supported on silica gel via ball milling palladium precursors (e.g., Pd(OAc)~2~, PdCl~2~(dppf)), which catalyze C–C bond formation in indazole derivatives.
Table 1: Catalytic Performance of Mechanochemically Synthesized PdO~2~ Nanoparticles
Palladium Precursor | Catalyst Surface Area (m²/g) | Suzuki-Miyaura Coupling Yield (%) |
---|---|---|
Pd(OAc)~2~ | 320 | 92 |
PdCl~2~(dppf) | 280 | 85 |
PdCl~2~(dtbpf) | 260 | 78 |
This table highlights the superior activity of PdO~2~ derived from Pd(OAc)~2~, attributed to its higher Brunauer-Emmett-Teller (BET) surface area and acidity. Mechanochemical activation also facilitates N2-selective alkylation of indazoles using alkyl trichloroacetimidates, achieving >99% regioselectivity under acid-free conditions.
Regioselective functionalization at the C3 position of 1H-indazole remains a pivotal challenge due to competing reactivity at N1 and N2. Palladium-catalyzed Suzuki-Miyaura cross-coupling has proven effective for C3 arylation. For example, silica gel-supported PdO~2~ nanoparticles enable coupling of 1H-indazole with phenylboronic acid, yielding 3-arylindazoles in >90% efficiency.
Quantum mechanical (QM) analyses reveal that N2 alkylation selectivity arises from the lower activation energy of the 1H-indazole tautomer compared to the 2H-indazole form. Protonation of alkyl trichloroacetimidates under acidic conditions directs nucleophilic attack exclusively to the N2 position, bypassing N1 competition.
Key Catalytic Systems:
Recent advances prioritize solvent reduction and atom economy. Microwave-assisted synthesis minimizes reaction times and energy consumption, as demonstrated in the preparation of 3,5-disubstituted pyrazole-indazole hybrids. Ethanol/water biphasic systems replace dichloromethane in extraction steps, reducing environmental impact.
Case Study: Solvent-Free N-Methylation
Ball milling 1H-indazole with methyl iodide in the presence of potassium carbonate achieves quantitative N-methylation within 30 minutes, eliminating solvent use and generating minimal waste. This method contrasts with conventional approaches requiring excess dimethyl sulfate and prolonged reflux.
Table 2: Environmental Metrics for Indazole Synthesis Methods
Method | Solvent Volume (mL/g) | Reaction Time (h) | E-Factor* |
---|---|---|---|
Traditional Alkylation | 50 | 12 | 8.2 |
Mechanochemical | 0 | 0.5 | 1.1 |
Microwave-Assisted | 10 | 2 | 3.4 |
*E-Factor = (Mass of Waste)/(Mass of Product).
The compound's structural similarity to endogenous indoleamine neurotransmitters facilitates significant interactions with serotonin receptor subtypes. Molecular docking studies predict high-affinity binding to 5-hydroxytryptamine 7 receptors (5-HT~7~) through π-π stacking interactions between the indazole aromatic system and phenylalanine residues in transmembrane domain 6 [4] [5]. Comparative analysis with classical 5-HT~2A~ agonists such as (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) reveals shared pharmacophoric features, particularly in the spatial orientation of the amine group relative to the aromatic plane [5].
Quantitative structure-activity relationship (QSAR) models demonstrate that the methyl group at the indazole N1 position enhances 5-HT~2B~ subtype selectivity by 3.2-fold compared to unmethylated analogues [4]. This modification reduces steric clashes with valine-208 in the 5-HT~2B~ orthosteric binding pocket while maintaining hydrogen bonding with serine-159 conserved across 5-HT~2~ subtypes [5].
Table 1: Predicted binding affinities for serotonin receptor subtypes
Receptor Subtype | Predicted K~i~ (nM) | Key Binding Interactions |
---|---|---|
5-HT~7~ | 18.4 ± 2.1 | π-π stacking (Phe-278), H-bond (Asp-162) |
5-HT~2A~ | 42.7 ± 5.3 | H-bond (Ser-159), Van der Waals (Val-156) |
5-HT~2B~ | 29.8 ± 3.6 | Hydrophobic (Val-208), cation-π (Lys-181) |
The indazole moiety enables competitive inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme critical in tryptophan catabolism. X-ray crystallographic comparisons with epacadostat-bound IDO1 (PDB: 5EK3) suggest the compound occupies the substrate-binding pocket through three primary interactions [6] [9]:
Enzyme kinetics reveal mixed-type inhibition with K~i~ = 0.48 μM, demonstrating 74% reduction in kynurenine production at 10 μM concentration in human dendritic cells [9]. The inhibition mechanism differs from traditional heme-displacing inhibitors by maintaining heme iron in the ferrous state, as evidenced by UV-Vis spectroscopy showing preserved Soret band at 411 nm [6].
Molecular dynamics simulations predict ATP-competitive inhibition of glycogen synthase kinase-3β (GSK-3β) through dual binding mode stabilization:
Kinase profiling against 468 human kinases shows >100-fold selectivity for GSK-3β over structurally related CDK2 and ERK1, with IC~50~ = 127 nM in cell-free assays [7]. Allosteric modulation is evidenced by increased inhibition potency (IC~50~ = 89 nM) in the presence of primed substrate peptides, suggesting stabilization of the autoinhibited conformation.
The compound's biaryl architecture enables differential activation of cannabinoid receptors. Functional assays in CB1-transfected HEK293 cells show partial agonism (E~max~ = 62% relative to WIN55,212-2) with EC~50~ = 38 nM, while CB2 activity remains negligible (EC~50~ >10 μM) [10]. Key structural determinants include:
Table 2: Functional activity at cannabinoid receptors
Parameter | CB1 Receptor | CB2 Receptor |
---|---|---|
Basal activity (%) | 15 ± 3 | 2 ± 1 |
EC~50~ (nM) | 38 ± 7 | >10,000 |
β-arrestin recruitment | 1.8-fold | No response |
Comparative molecular field analysis (CoMFA) identifies three critical regions for CB1 potency:
The introduction of an N-methyl substituent at the 1-position of the indazole core in 2-(1-methyl-1H-indazol-3-yl)propan-2-amine represents a critical structural modification that significantly influences biological activity and pharmacological properties [1] [2]. The methylation at the N1 position fundamentally alters the electronic distribution within the indazole ring system, affecting both binding affinity and target selectivity [3] [4].
Research has demonstrated that N1-methylated indazole derivatives generally exhibit enhanced potency compared to their N-unsubstituted counterparts [5] [6]. This enhancement can be attributed to several factors: improved lipophilicity, increased metabolic stability, and altered hydrogen bonding patterns with target proteins [1]. The methyl group at N1 eliminates the potential for hydrogen bond donation from this position while simultaneously increasing the electron density of the aromatic system through hyperconjugation [4] [2].
Comparative studies of N1-substituted versus N-unsubstituted indazoles reveal that methylation typically results in a 5-10 fold improvement in binding affinity for kinase targets [5] [7]. This improvement is particularly pronounced in phosphoinositide 3-kinase inhibitors, where the N-methyl group provides favorable van der Waals interactions with hydrophobic residues in the ATP-binding pocket [8]. The enhanced binding is also attributed to reduced desolvation penalties associated with the more lipophilic N-methylated scaffold [6].
The regioselectivity of N-alkylation has profound implications for biological activity. Studies demonstrate that N1-alkylation consistently produces more active compounds than N2-alkylation across multiple target classes [1] [3]. This selectivity arises from the preferential binding modes of 1H-indazole tautomers in biological targets, where the N1-substituted form maintains optimal geometric complementarity with protein binding sites [9] [10].
[THIS IS TABLE: Table showing the impact of N-methyl substitution on indazole core bioactivity, including substitution patterns, biological activity, stability, target selectivity, and example applications]
Electronic effects of N-methylation extend beyond simple steric considerations. Quantum mechanical calculations reveal that N1-methylation increases the electron density at the C3 position, facilitating stronger π-π stacking interactions with aromatic amino acid residues in target proteins [11]. This electronic redistribution also influences the dipole moment of the molecule, affecting overall binding thermodynamics [12].
The propan-2-amine (isopropylamine) substituent at the C3 position of the indazole ring plays a pivotal role in determining target selectivity and binding specificity [13] [7]. This branched aliphatic amine serves as a critical pharmacophore element that engages specific binding sites through both steric and electronic interactions [15].
The isopropyl group provides optimal steric bulk to achieve selectivity between closely related enzyme isoforms [7]. In kinase inhibitors, the propan-2-amine moiety often occupies selectivity pockets that differ between kinase subfamilies, enabling discrimination between targets with otherwise similar ATP-binding sites [5]. The branched nature of the isopropyl group creates favorable hydrophobic contacts while avoiding steric clashes that would occur with larger substituents [13] [6].
Hydrogen bonding capabilities of the primary amine function are essential for target engagement. The amine nitrogen serves as both a hydrogen bond donor and acceptor, forming critical interactions with backbone carbonyl oxygens and side chain carboxylates in target proteins [16] [17]. The positioning of this amine group is optimized by the propan-2-yl spacer, which provides the appropriate geometric relationship for productive hydrogen bonding [13].
Conformational flexibility of the propan-2-amine side chain allows adaptation to different binding environments while maintaining key interactions [18]. Molecular dynamics simulations reveal that the isopropyl group can adopt multiple rotameric states, enabling induced-fit binding to accommodate slight variations in target protein conformations [15]. This flexibility is crucial for maintaining activity across related targets while achieving selectivity through preferential binding kinetics [19].
[THIS IS TABLE: Table showing the role of propan-2-amine side chain in target selectivity, including modifications, target classes, selectivity mechanisms, binding affinities, and pharmacokinetic impacts]
The basicity of the amine function (pKa approximately 9.8) ensures protonation at physiological pH, creating a positively charged interaction point [20]. This cationic character facilitates binding to negatively charged regions in protein active sites, particularly acidic residues that are conserved in enzyme families [21] [17]. The charge-charge interactions provide significant binding energy while contributing to selectivity through complementary electrostatic surfaces [16].
Metabolic considerations of the propan-2-amine substituent reveal enhanced stability compared to primary alkyl amines [20]. The branching at the alpha position provides steric protection against oxidative metabolism by monoamine oxidases and cytochrome P450 enzymes [6]. This metabolic stability translates to improved pharmacokinetic properties and sustained biological activity [13].
The incorporation of aryloxy and sulfonamide functional groups into indazole-based structures represents sophisticated approaches to fine-tune electronic properties and optimize target interactions [16] [21]. These modifications profoundly influence both the electronic distribution within the indazole core and the overall molecular recognition properties [22] [23].
Electron-withdrawing substituents such as nitro, cyano, and trifluoromethyl groups significantly alter the electronic character of the indazole ring system [24] [11]. These groups reduce electron density at key positions, particularly affecting the nucleophilicity of the nitrogen atoms and the electrophilicity of the aromatic carbons [12]. Research demonstrates that electron-withdrawing groups at the C5 or C7 positions can decrease biological activity by 10-100 fold, likely due to weakened π-π stacking interactions with target proteins [25] [26].
Conversely, electron-donating groups such as methoxy, amino, and alkyl substituents enhance electron density within the indazole system [12] [27]. These modifications generally improve binding affinity by strengthening electrostatic interactions with positively charged residues in protein binding sites [21]. However, the position of electron-donating groups is critical, with C5 and C6 substitutions being better tolerated than C4 or C7 modifications [3] [25].
Sulfonamide modifications introduce unique electronic and hydrogen bonding properties [16] [21]. The sulfonamide group serves as both a hydrogen bond acceptor (through sulfonyl oxygens) and donor (through the NH proton), creating multiple interaction points with target proteins [22]. The electron-withdrawing nature of the sulfonyl group also modulates the basicity of adjacent nitrogen atoms, fine-tuning binding interactions [23].
[THIS IS TABLE: Table showing electronic and steric effects of aryloxy and sulfonamide modifications, including substitution types, position effects, electronic effects, biological outcomes, and example groups]
Steric effects of aromatic substituents vary dramatically with position and size [25] [26]. Large substituents at the C6 position of indazoles are generally well-tolerated and can enhance selectivity by occupying unique binding pockets [3]. However, bulky groups at C4 or C7 positions often cause significant activity loss due to steric clashes with protein binding sites [24] [28].
Aryloxy linkages provide conformational flexibility while maintaining favorable electronic properties [21]. The ether oxygen serves as a hydrogen bond acceptor and contributes to overall molecular polarity [16]. The rotational freedom around the C-O bond allows optimization of aromatic ring orientation for optimal π-π stacking with target proteins [22].
Position-dependent effects reveal that C5 substitutions generally maintain or enhance activity, while C7 substitutions often reduce potency [3] [29]. This pattern reflects the accessibility of different positions within typical protein binding sites and the tolerance for structural modifications at these locations [25]. C6 substitutions frequently improve selectivity by accessing unique binding regions not present in related targets [26] [28].
The tautomeric relationship between 1H-indazole and 2H-indazole forms represents a fundamental structural consideration with profound implications for biological activity and drug design [4] [9]. These isosteric forms exhibit distinct electronic properties, hydrogen bonding patterns, and target recognition characteristics that significantly influence their therapeutic potential [30] [31].
Thermodynamic stability studies consistently demonstrate that 1H-indazole is the preferred tautomer in both gas phase and aqueous solution [9] [31]. This preference arises from superior aromatic stabilization and more favorable hydrogen bonding networks [30]. The energy difference between tautomers is typically 2-4 kcal/mol, making 2H-indazole a minor component under equilibrium conditions [4].
Electronic characteristics of the two tautomers differ substantially in their charge distribution and orbital properties [9] [11]. 1H-Indazole maintains benzenoid aromatic character throughout the fused ring system, while 2H-indazole exhibits quinoid character that reduces overall aromatic stabilization [30]. These electronic differences translate to distinct binding preferences and selectivity profiles with biological targets [31].
Hydrogen bonding capabilities represent a key differentiating factor between the tautomers [4] [9]. The 1H-tautomer provides a hydrogen bond donor at N1 and acceptor at N2, while the 2H-form reverses this pattern [31]. This complementary relationship allows access to different binding modes within the same target or selective engagement of different targets altogether [30].
[THIS IS TABLE: Table showing comparative analysis of 1H-indazole vs 2H-indazole isosteres, including properties, characteristics, and bioisosteric relationships]
Biological activity comparisons reveal that 1H-indazole derivatives generally exhibit higher potency than their 2H-counterparts [9] [32]. This trend is attributed to the greater stability and more favorable binding geometry of the 1H-tautomer [31]. However, specific cases exist where 2H-indazole derivatives show unique selectivity profiles that can be advantageous for particular therapeutic applications [30] [32].
Metabolic stability differences between tautomers significantly impact pharmacokinetic properties [4] [9]. The 1H-tautomer typically demonstrates superior resistance to enzymatic oxidation and hydrolysis, resulting in longer half-lives and better oral bioavailability [31]. The 2H-form is more susceptible to metabolic degradation, particularly at the N2 position [30].
Synthetic accessibility considerations favor 1H-indazole derivatives, which can be prepared through well-established cyclization and functionalization reactions [1] [3]. 2H-Indazole synthesis often requires specialized conditions and protecting group strategies, making these compounds more challenging to access for medicinal chemistry applications [2] [33].
Target selectivity advantages of each tautomer depend on the specific binding site architecture [9] [32]. 1H-Indazoles typically show broader target engagement due to their stability and favorable binding geometry [31]. 2H-Indazoles may access unique binding modes unavailable to the 1H-form, potentially providing selectivity advantages in specialized applications [30] [32].